Raloxifene-4'-D-glucuronide lithium salt is a significant metabolite of Raloxifene, which is a selective estrogen receptor modulator primarily utilized in the prevention and treatment of osteoporosis and breast cancer in postmenopausal women. The compound is characterized by its glucuronidation, a metabolic process that enhances the solubility and excretion of drugs. Raloxifene-4'-D-glucuronide is synthesized through the conjugation of Raloxifene with glucuronic acid, facilitated by specific enzymes known as UDP-glucuronosyltransferases.
Raloxifene-4'-D-glucuronide lithium salt is classified under glucuronides, which are compounds formed when glucuronic acid is attached to another molecule. This compound can be sourced from various suppliers specializing in research chemicals, such as BenchChem and Glentham Life Sciences, which provide high-quality products for scientific research .
The synthesis of Raloxifene-4'-D-glucuronide lithium salt predominantly involves glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, particularly isoforms UGT1A1, UGT1A8, and UGT1A10.
In industrial contexts, microbial bioconversion processes can be employed to synthesize Raloxifene-4'-D-glucuronide. For instance, the microorganism Streptomyces sp NRRL 21489 has been utilized in tank fermentation processes to convert Raloxifene into its glucuronidated forms .
The molecular formula for Raloxifene-4'-D-glucuronide lithium salt is , with a unique structural configuration that includes multiple functional groups characteristic of glucuronides.
Raloxifene-4'-D-glucuronide primarily undergoes glucuronidation, where glucuronic acid is added to Raloxifene. This conjugation reaction enhances the compound's solubility and facilitates its elimination from the body.
The major reagents involved in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes. The significant products are Raloxifene-4'-D-glucuronide along with other metabolites such as Raloxifene-6-glucuronide and Raloxifene-6,27-diglucuronide .
Raloxifene-4'-D-glucuronide exerts its biological effects through interaction with estrogen receptors. Although it retains some activity similar to its parent compound, Raloxifene, its potency is significantly reduced due to structural modifications during glucuronidation. This mechanism plays a crucial role in modulating estrogenic activity within target tissues .
Raloxifene-4'-D-glucuronide lithium salt appears as a solid compound at room temperature. Its physical state and solubility characteristics are influenced by its molecular structure.
The chemical properties include stability in various pH environments and sensitivity to enzymatic hydrolysis by β-glucuronidase, which can cleave the glucuronic acid moiety from the parent structure .
Raloxifene-4'-D-glucuronide has several scientific applications:
Raloxifene-4'-β-D-glucuronide lithium salt (systematic name: lithium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate) is a major phase II metabolite of the selective estrogen receptor modulator (SERM) raloxifene. This conjugate is formed via glucuronidation at the 4'-phenolic hydroxyl group of raloxifene, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. As the dominant circulating metabolite, it constitutes ~70% of total raloxifene glucuronides and represents >99% of the systemic exposure to raloxifene-derived compounds [2] [4].
Structurally, glucuronidation at the 4'-position reduces raloxifene's binding affinity for estrogen receptors (ER) by approximately 100-fold compared to the parent drug (IC₅₀ = 370 µM vs. raloxifene's nanomolar affinity) [4] [7]. Despite this reduced activity, it serves as a reservoir for bioactive raloxifene through enterohepatic recirculation—a process where intestinal microbiota hydrolyze the glucuronide, releasing free raloxifene for reabsorption [3] [10]. This recycling mechanism significantly prolongs raloxifene's therapeutic effects on bone tissue (estrogen-agonistic action) while maintaining its antagonistic effects in breast and uterine tissues [1] [3].
| UGT Enzyme | Tissue Expression | Primary Metabolite Formed | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
|---|---|---|---|
| UGT1A1 | Liver | Raloxifene-6-glucuronide | 0.12 µL/min/mg |
| UGT1A8 | Intestine | Both 6- and 4'-glucuronides | 0.077 µL/min/mg (6-Gluc) |
| UGT1A9 | Liver/Kidney | Minor metabolites | Not detected |
| UGT1A10 | Intestine | Raloxifene-4'-glucuronide | 0.034 µL/min/mg |
Raloxifene-4'-glucuronide is pivotal in understanding presystemic clearance and interindividual variability in SERM pharmacokinetics. Intestinal glucuronidation by UGT1A8 and UGT1A10 contributes significantly to first-pass metabolism, with intestinal microsomes demonstrating 5.6-fold higher intrinsic clearance for 4'-glucuronide formation (95 µL/min/mg) compared to hepatic microsomes (17 µL/min/mg) [5]. This intestinal dominance explains raloxifene's low oral bioavailability (2%) despite 60% absorption [3] [10].
Genetic polymorphisms in UGT genes profoundly impact metabolite kinetics. The UGT1A82 allele (rs1042597), associated with increased enzymatic activity, correlates with 35-40% lower plasma concentrations of raloxifene-4'-glucuronide in fast metabolizers versus slow metabolizers (1/3 genotype) [2] [6]. Conversely, the UGT1A128 allele (associated with Gilbert's syndrome) reduces hepatic clearance, increasing systemic exposure to both parent drug and glucuronides [6]. These pharmacogenetic factors account for 30-50% of pharmacokinetic variability observed clinically [6].
| Genetic Polymorphism | Functional Effect | Change in 4'-Glucuronide Exposure | Clinical Relevance |
|---|---|---|---|
| UGT1A128 (TA7/TA7) | Reduced expression | ↑ 2.0-fold vs. wild-type | ↑ Hip BMD by 4.4% after 12 months |
| UGT1A82 (rs1042597) | Increased activity | ↓ 35% in 2/2 carriers | Potential underdosing risk |
| UGT1A83 (rs17863762) | Reduced activity | ↑ 40% in 1/3 carriers | ↑ VTE risk during early therapy |
Analytically, deuterated forms (e.g., Raloxifene-4'-glucuronide-d₄ lithium salt) serve as essential internal standards for LC-MS/MS quantification in metabolic studies. The deuterium atoms stabilize the glucuronide structure, allowing precise tracking of hydrolysis rates during enterohepatic recirculation simulations [4] [8]. Recent studies utilize these standards to model intestinal decomposition kinetics, revealing that 15-30% of 4'-glucuronide undergoes bacterial hydrolysis in the colon, directly influencing raloxifene's plasma half-life (27.7 hours) [2] [5].
Comprehensive Compound Listing
| Compound Name | CAS Number | Role in Metabolism |
|---|---|---|
| Raloxifene-4'-β-D-glucuronide | 182507-22-8 | Primary metabolite (70% of conjugates) |
| Raloxifene-6-β-glucuronide | 182507-21-7 | Secondary metabolite (30% of conjugates) |
| Raloxifene-4'-β-D-glucuronide-d₄ lithium | Not specified | Isotope-labeled analytical standard |
| Raloxifene aglycone | 84449-90-1 | Parent SERM drug |
| (4-Hydroxyphenyl)[3-(4-hydroxyphenyl)benzo[b]thiophen-2-yl]methanone | 177744-96-6 | Raloxifene Impurity D |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2